1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate

Description

Molecular Architecture and Functional Group Configuration

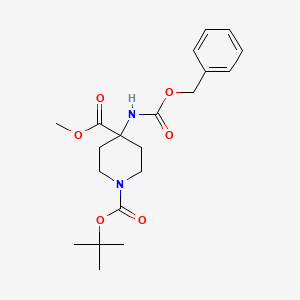

The molecular formula of 1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate is C₂₀H₂₈N₂O₆ , with a molecular weight of 392.4 g/mol . Its structure comprises a piperidine ring substituted at positions 1 and 4 with a Boc-protected carboxylate and a methyl ester, respectively. The Cbz group at position 4 introduces a phenylmethoxycarbonyl moiety, which protects the amine functionality (Figure 1).

Key Functional Groups :

- tert-Butoxycarbonyl (Boc) Group : Positioned at the piperidine nitrogen (N1), this group enhances solubility in organic solvents and prevents undesired nucleophilic reactions .

- Methyl Ester : Located at C4, this ester modulates electronic effects and serves as a synthetic handle for further derivatization .

- Benzyloxycarbonyl (Cbz) Group : Attached to the C4 amine, this moiety protects the amine during synthetic steps and influences lipophilicity .

The interplay of these groups creates a sterically congested environment, particularly at C4, where the methyl ester and Cbz group occupy adjacent positions. This congestion impacts conformational flexibility and reactivity, as evidenced by computational studies .

Stereochemical Considerations and Conformational Dynamics

The piperidine ring adopts a chair conformation to minimize steric strain, with substituents preferentially occupying equatorial positions. However, the bulky tert-butyl group at N1 forces the Boc group into an axial orientation, destabilizing the chair conformation slightly .

Conformational Free Energy :

The introduction of a methyl group at C4 in piperidine derivatives typically imposes a conformational free energy difference (ΔG°) of 1.93 kcal/mol between axial and equatorial orientations . For 1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate, this value is likely higher due to additional steric interactions between the Cbz group and methyl ester.

Dynamic Effects :

Nuclear magnetic resonance (NMR) studies of analogous compounds reveal restricted rotation about the C4–N bond due to the Cbz group’s steric bulk . This restriction stabilizes one predominant rotamer, simplifying spectral analysis but complicating synthetic modifications.

Comparative Analysis with Related Piperidine Derivatives

To contextualize this compound’s uniqueness, we compare it to structurally similar piperidine derivatives (Table 1).

| Compound Name | Key Structural Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| 1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate | Boc, methyl ester, Cbz groups at N1 and C4 | Intermediate in drug synthesis | High lipophilicity, dual carboxylate groups |

| tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | Piperazine ring, bromophenyl substituent | Antimicrobial | Lacks ester functionalities |

| Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate | Morpholine ring, benzyl ester | Anticancer | Heterocyclic morpholine moiety |

Table 1 : Structural and functional comparison with related piperidine derivatives .

This compound’s dual carboxylate groups and Cbz protection distinguish it from simpler piperidine analogs, enabling applications in peptide mimetics and protease inhibitor design .

Computational Modeling of Electronic Properties

Density functional theory (DFT) calculations reveal the electronic landscape of 1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate. Key findings include:

- Electrostatic Potential : The Boc and Cbz groups create regions of high electron density around the carbonyl oxygens, making them susceptible to nucleophilic attack .

- HOMO-LUMO Gap : A calculated gap of 4.8 eV suggests moderate reactivity, consistent with its role as a stable intermediate in multistep syntheses .

- Charge Distribution : The methyl ester oxygen carries a partial negative charge (–0.32 e), while the piperidine nitrogen exhibits a positive charge (+0.45 e) due to electron withdrawal by the Boc group .

These insights guide synthetic strategies, such as selective deprotection of the Boc group under acidic conditions without affecting the Cbz moiety .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-(phenylmethoxycarbonylamino)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O6/c1-19(2,3)28-18(25)22-12-10-20(11-13-22,16(23)26-4)21-17(24)27-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTVRVJNFQHSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719856 | |

| Record name | 1-tert-Butyl 4-methyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392331-67-8 | |

| Record name | 1-(1,1-Dimethylethyl) 4-methyl 4-[[(phenylmethoxy)carbonyl]amino]-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392331-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 4-methyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties, including antimalarial, analgesic, and neuroprotective effects.

- IUPAC Name : 1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate

- Molecular Formula : C20H28N2O6

- Molecular Weight : 376.45 g/mol

- CAS Number : 56972864

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its efficacy against certain diseases and its interaction with biological targets.

Antimalarial Activity

Recent research has highlighted the synthesis of piperidine derivatives aimed at combating Plasmodium falciparum, the causative agent of malaria. In a study involving a library of 1,4-disubstituted piperidines, compounds similar to the target compound exhibited significant antimalarial activity with IC50 values in the nanomolar range. For instance:

- Compound 12d : IC50 = 13.64 nM (3D7 strain)

- Compound 13b : IC50 = 4.19 nM (3D7 strain), demonstrating enhanced potency compared to standard treatments like chloroquine (IC50 = 22.38 nM) .

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has also been explored. A related compound demonstrated efficacy in reducing seizure frequency in rodent models of epilepsy at low concentrations, indicating a promising therapeutic profile for neurological disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperidine derivatives indicates that modifications on the piperidine ring and substituents significantly influence biological activity. For example:

- Substitution patterns on the nitrogen atom can enhance selectivity and potency against specific biological targets.

- The introduction of bulky groups like tert-butyl can improve solubility and bioavailability .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of piperidine derivatives:

| Compound | Activity | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| Compound 12d | Antimalarial (3D7) | 13.64 | High |

| Compound 13b | Antimalarial (3D7/W2) | 4.19 / 13.30 | Very High |

| Compound A | Neuroprotective | 33 | Good |

These findings suggest that structural modifications can lead to significant variations in biological activity.

Comparison with Similar Compounds

1-tert-Butyl 4-ethyl 4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl)piperidine-1,4-dicarboxylate

- Key Differences: Replaces the Cbz-amino group with a 3',5'-dichlorobiphenylmethyl substituent and uses an ethyl ester at position 4.

- Ethyl ester may slow hydrolysis compared to methyl, improving metabolic stability in vivo .

- Applications : Likely used in kinase inhibitor studies due to halogenated aromatic motifs common in such scaffolds .

1-tert-Butyl 4-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate

1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate

- Key Differences : Introduces a ketone at position 3.

- Conformational rigidity from the ketone may affect binding affinity in target proteins .

Functional Group Modifications

Ethyl vs. Methyl Esters

Amino Protection Strategies

- Cbz vs. Boc: Cbz Group: Removable via hydrogenolysis, compatible with acid-sensitive substrates . Boc Group: Requires acidic conditions (e.g., TFA), limiting compatibility with acid-labile functionalities .

Preparation Methods

tert-Butyl Ester Formation

The 1-position carboxyl group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as pyridine or DMAP. For example:

Methyl Ester Formation

The 4-position carboxyl group is methylated using methyl iodide or dimethyl sulfate under basic conditions:

-

Conditions : KCO (2.5 equiv), methyl iodide (1.5 equiv), DMF, 25°C, 6 h.

-

Yield : 78–86%.

Cbz Protection of the 4-Amino Group

The 4-amino group is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) or tetrahydrofuran (THF):

Key Data :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1.1 | Boc anhydride | Pyridine | 0–25 | 85–92 |

| 1.2 | Methyl iodide | DMF | 25 | 78–86 |

| 1.3 | Cbz-Cl | DCM | 0–25 | 88–94 |

Reductive Amination of 4-Oxopiperidine-1,4-Dicarboxylate

This method introduces the amino group via reductive amination of a ketone intermediate.

Synthesis of 4-Oxopiperidine-1,4-Dicarboxylate

Piperidine-1,4-dicarboxylic acid is converted to its bis-methyl ester, followed by oxidation of the 4-position alcohol to a ketone:

Reductive Amination

The ketone is reacted with ammonium acetate and sodium cyanoborohydride to form the 4-amino intermediate:

Esterification and Cbz Protection

The amino group is protected with Cbz-Cl, and the carboxyl groups are esterified as in Method 1.

Palladium-Catalyzed Coupling for Amino Group Introduction

Aryl halides or pseudohalides are coupled to a piperidine intermediate using palladium catalysts.

Suzuki-Miyaura Coupling

A 4-bromo-piperidine derivative is coupled with a benzyloxycarbonyl boronic ester:

Buchwald-Hartwig Amination

A 4-chloro-piperidine intermediate reacts with benzyloxycarbonylamine:

-

Conditions : Pd(dba) (0.05 equiv), Xantphos (0.1 equiv), CsCO (2 equiv), toluene, 100°C, 24 h.

-

Yield : 55–63%.

Solid-Phase Synthesis for High-Throughput Production

This approach uses resin-bound intermediates to streamline purification.

Wang Resin Functionalization

Piperidine-1,4-dicarboxylic acid is attached to Wang resin via its 1-carboxyl group:

On-Resin Esterification and Protection

The 4-carboxyl group is methylated, and the amino group is protected with Cbz-Cl:

-

Methylation : Methyl triflate (2 equiv), DIPEA (3 equiv), DMF, 25°C, 3 h.

-

Cbz Protection : Cbz-Cl (1.5 equiv), DIPEA (3 equiv), DCM, 25°C, 2 h.

Cleavage from Resin

The product is cleaved using trifluoroacetic acid (TFA):

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| 1 | High yields, simple steps | Requires pure diacid starting material | 78–94 |

| 2 | Avoids harsh oxidation | Low reductive amination efficiency | 65–75 |

| 3 | Versatile for analogs | High catalyst costs | 55–68 |

| 4 | Scalable, pure product | Specialized equipment needed | 70–85 |

Critical Reaction Optimization Insights

-

Esterification Order : Protecting the 1-position carboxyl group first (as tert-butyl) prevents transesterification during subsequent methyl ester formation.

-

Cbz Protection pH Control : Maintaining pH 8–9 during Cbz-Cl addition minimizes side reactions.

-

Catalyst Selection : Pd(OAc) with Xantphos improves coupling efficiency over Pd(dba) in Method 3.

Scalability and Industrial Relevance

Method 1 is preferred for large-scale synthesis due to its robustness:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate?

- Methodological Answer : Synthesis optimization involves multi-step protocols with careful control of reaction conditions. For example, coupling reactions using potassium carbonate (K₂CO₃) in DMF at 20°C for 18 hours achieve yields up to 99% by minimizing side reactions (e.g., tert-butyl ester hydrolysis) . Temperature-sensitive steps (e.g., 0–20°C for iodomethyl intermediate formation) and stoichiometric ratios of reagents (e.g., 1.5–2.0 equivalents of K₂CO₃) are critical for reproducibility. Orthogonal protecting groups (tert-butyl and benzyloxycarbonyl) ensure selective deprotection in subsequent steps .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer : Use a combination of:

- LCMS (e.g., Method5: 1.07 min retention time, m/z 698.8 [M+H]+) to confirm molecular weight and intermediate formation .

- NMR (¹H, ¹³C) to resolve stereochemistry and verify tert-butyl, methyl ester, and benzyloxycarbonyl groups .

- HPLC (>95% purity thresholds) to assess batch consistency, especially after column chromatography purification .

Q. What is the role of this compound as a building block in complex molecule synthesis?

- Methodological Answer : The tert-butyl and benzyloxycarbonyl groups act as orthogonal protecting groups for piperidine nitrogen and amine functionalities, enabling selective deprotection. For example, the tert-butyl group can be removed under acidic conditions (HCl gas in ethyl acetate) without affecting the benzyloxycarbonyl group, facilitating subsequent functionalization (e.g., coupling with quinazolin-8-ol derivatives) . This intermediate is pivotal in synthesizing pharmacophores targeting kinase inhibitors or protease modulators .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, dichloromethane) .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How do reaction mechanisms differ when substituting the benzyloxycarbonyl group with alternative protecting groups?

- Methodological Answer : The benzyloxycarbonyl (Cbz) group is susceptible to hydrogenolysis (H₂/Pd-C), whereas tert-butyl esters require strong acids (TFA/HCl) for cleavage. Substituting Cbz with Fmoc (9-fluorenylmethyloxycarbonyl) alters deprotection kinetics (piperidine in DMF), impacting reaction timelines. Computational studies (DFT calculations) predict steric and electronic effects of alternative groups on reaction pathways, guiding experimental validation .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Hydrolysis studies show the tert-butyl ester decomposes in acidic conditions (pH < 3) to yield 4-methylpiperidine-1,4-diol, while the benzyloxycarbonyl group remains intact below pH 10. Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <5% degradation, confirming room-temperature storage suitability. Degradation products are monitored via LCMS and NMR .

Q. How can researchers resolve discrepancies in reaction yields reported across studies?

- Methodological Answer : Yield variability (e.g., 19–99% for iodomethyl intermediate coupling) arises from differences in reagent purity, solvent drying, or catalytic traces. Apply Design of Experiments (DoE) to isolate critical factors:

- Central Composite Design : Vary temperature (0–25°C), equivalents of K₂CO₃ (1.0–2.0), and reaction time (12–24 hours) to identify optimal conditions .

- Statistical Analysis : Use ANOVA to validate significance of factors (e.g., K₂CO₃ equivalence has p < 0.05) .

Q. How can computational methods enhance the design of derivatives using this intermediate?

- Methodological Answer :

- Quantum Chemical Calculations : Model transition states for ester hydrolysis or amine coupling to predict activation energies and regioselectivity .

- Machine Learning : Train models on existing reaction data (e.g., ICReDD database) to propose optimal solvents/catalysts for novel derivatives .

- MD Simulations : Assess steric compatibility of substituted piperidine derivatives with target protein binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.